

3-(1-Ethoxyethoxy)oxetane molecular weight and formula

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Compound of Interest

Compound Name: 3-(1-Ethoxyethoxy)oxetane

Cat. No.: B1315408

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An In-depth Technical Guide to **3-(1-Ethoxyethoxy)oxetane** for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-(1-Ethoxyethoxy)oxetane**, a versatile building block in medicinal chemistry. It covers the molecule's fundamental properties, synthesis, and its applications in drug discovery, tailored for researchers, scientists, and professionals in the field.

Core Molecular Data

The fundamental quantitative data for **3-(1-Ethoxyethoxy)oxetane** is summarized below. This compound is valued for its unique four-membered oxetane ring, which can influence the physicochemical properties of larger molecules.[\[1\]](#)

Property	Value	Citations
Molecular Formula	C ₇ H ₁₄ O ₃	[1] [2]
Molecular Weight	146.18 g/mol	[1] [2]
CAS Number	85328-36-5	[1] [2]

Synthesis and Experimental Protocols

The synthesis of **3-(1-ethoxyethoxy)oxetane** often involves the cyclization of a suitable precursor.^[1] One common strategy is the intramolecular Williamson etherification, which is a foundational method for creating the oxetane ring from 1,3-halohydrins.^[3] Another approach involves the intramolecular etherification of a diol derivative.^[1]

Below is a detailed experimental protocol adapted from the synthesis of a related oxetane, which illustrates the key chemical transformations that can be applied. This specific protocol details the synthesis of oxetan-3-ol, which involves an intermediate protected with an ethoxyethoxy group, similar to the target compound.

Experimental Protocol: Synthesis of Oxetan-3-ol via a 3-(1-Ethoxyethoxy)oxetane Intermediate

This protocol is based on the synthesis of oxetan-3-ol from epichlorohydrin, involving the formation and subsequent deprotection of a 3-(ethoxy)oxetane compound.

Step 1: Synthesis of Acetic acid-2-hydroxy-3-chloropropyl ester

- To a solution of FeCl_3 (0.97 mg, 0.006 mmol) in acetic acid (1.23 ml, 21.6 mmol), add 2-(chloromethyl)oxirane (2 g, 21.6 mmol) with stirring over a 5-minute period.
- Heat the mixture at 70°C with stirring for 12 hours.
- After cooling to room temperature, extract the mixture with dichloromethane (DCM).
- Concentrate the solution in vacuo to yield acetic acid-2-hydroxy-3-chloropropyl ester as a yellow oil (2.97 g, 90% yield).

Step 2: Protection with Ethyl Vinyl Ether

- To the crude acetic acid-2-hydroxy-3-chloropropyl ester (1.5 g, 9.8 mmol), add para-toluenesulfonic acid (p-TsOH) (6.7 mg, 0.039 mmol).
- Add ethyl vinyl ether (0.95 ml, 10.03 mmol) dropwise at room temperature over 20 minutes, maintaining the reaction temperature at 30°C.
- This step yields acetic acid 2-(1-ethoxy)ethoxy-3-chloropropyl ester.

Step 3: Formation of **3-(1-Ethoxyethoxy)oxetane**

- To a solution of sodium hydroxide (NaOH) (356 mg, 8.9 mmol) in methanol (MeOH) (10 ml), add the acetic acid 2-(1-ethoxyethoxy)-3-chloropropyl ester (1 g, 4.45 mmol) over a 1.5-hour period.
- Reflux the reaction mixture for 4 hours.
- Cool the mixture to room temperature and wash with water (10 ml).
- Extract the aqueous layer with DCM (100 ml).
- Combine the organic extracts and concentrate in vacuo to give a brown oil.
- Purify by distillation (bp=45-50°C @ 0.5 mmHg) to yield **3-(1-ethoxyethoxy)oxetane** as a clear oil (250 mg, 30% yield).

Step 4: Deprotection to Oxetan-3-ol

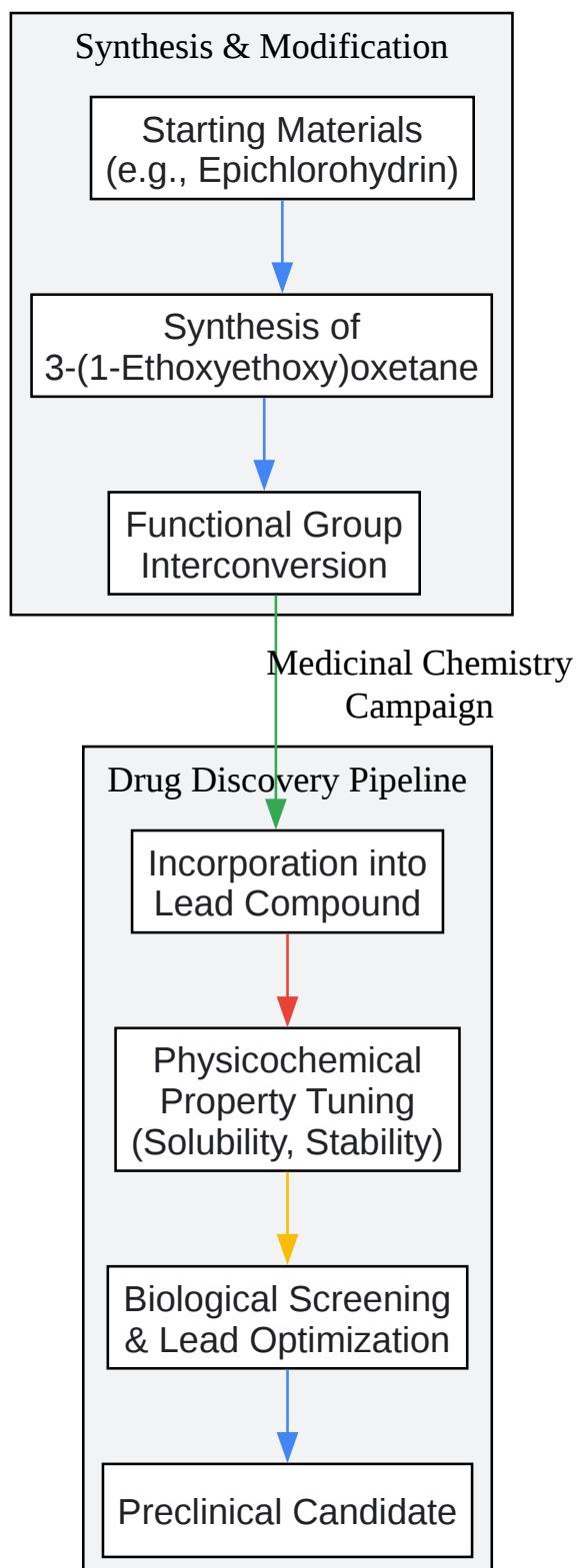
- Cool a solution of **3-(1-ethoxyethoxy)oxetane** (250 mg, 1.92 mmol) in MeOH (2.3 mmol) to 15-18°C.
- Add p-TsOH with stirring.
- After the reaction is complete, quench with NaHCO₃.
- Distill at 35-40°C (0.1 mmHg) to give crude oxetan-3-ol as a clear oil.

Role in Medicinal Chemistry

Oxetanes, including **3-(1-ethoxyethoxy)oxetane**, are of significant interest in drug discovery. [4] They are often used as bioisosteres for carbonyl groups or gem-dimethyl groups.[1][5] Incorporating an oxetane moiety can lead to improved physicochemical properties such as aqueous solubility, metabolic stability, and lipophilicity, which are critical for developing viable drug candidates. The strained four-membered ring also provides a reactive handle for further chemical modifications.[1]

Logical Workflow: Application in Drug Discovery

The following diagram illustrates the logical workflow of how **3-(1-ethoxyethoxy)oxetane** is utilized as a building block in the drug discovery process.

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